In Vivo Potency Advantage: BMS-422461 Demonstrates >100-Fold Superiority Over Irinotecan in Preclinical Models
BMS-422461 exhibits a profound increase in in vivo potency compared to irinotecan. This differentiation is quantifiable and statistically robust [1]. The increase in potency allows for the use of significantly lower doses to achieve therapeutic effects, a critical parameter for in vivo experimental design.
| Evidence Dimension | In Vivo Antitumor Potency (fold-difference) |
|---|---|
| Target Compound Data | >100-fold more potent than irinotecan |
| Comparator Or Baseline | Irinotecan (baseline potency) |
| Quantified Difference | >100-fold greater potency |
| Conditions | Mice bearing distal site murine and human tumor xenografts; assessed by optimal total dose comparisons for antitumor activity |
Why This Matters
This >100-fold potency advantage dictates dramatically lower compound usage, directly reducing per-experiment procurement costs and facilitating in vivo studies in dose-restricted models.
- [1] Rose, W. C., Marathe, P. H., Jang, G. R., Monticello, T. M., Balasubramanian, B. N., Long, B., Fairchild, C. R., Wall, M. E., & Wani, M. C. (2006). Novel fluoro-substituted camptothecins: in vivo antitumor activity, reduced gastrointestinal toxicity and pharmacokinetic characterization. Cancer Chemotherapy and Pharmacology, 58(1), 73–85. View Source
